Product packaging for Boc-L-4-BR-phe-NH2(Cat. No.:)

Boc-L-4-BR-phe-NH2

Cat. No.: B12274060
M. Wt: 343.22 g/mol
InChI Key: VGKNVRSIDINOPV-UHFFFAOYSA-N
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Description

Contextualizing Halogenated Phenylalanine Derivatives in Advanced Chemical Synthesis

The incorporation of halogenated amino acids, such as 4-bromophenylalanine, into peptides and proteins is a powerful strategy in chemical biology. nih.govbohrium.comencyclopedia.pub Halogen atoms, particularly bromine, can modulate the physicochemical properties of the amino acid side chain, influencing hydrophobicity, steric bulk, and electronic character. nih.govbohrium.com These alterations can, in turn, affect the folding, stability, and biological activity of the resulting peptide. nih.govbohrium.com For instance, the introduction of a bromine atom on the phenyl ring can enhance interactions with biological targets through halogen bonding, a non-covalent interaction that is gaining recognition for its importance in molecular recognition. nih.gov Furthermore, the bromine atom serves as a versatile synthetic handle for further chemical modifications, such as cross-coupling reactions, enabling the introduction of diverse functional groups. nbinno.com

The use of halogenated phenylalanine derivatives has been instrumental in studies aimed at understanding protein-protein interactions, enzyme mechanisms, and the structural requirements for peptide bioactivity. nih.govbohrium.comencyclopedia.pub By systematically replacing native phenylalanine residues with their halogenated counterparts, researchers can probe the role of specific aromatic interactions and gain insights into the structure-activity relationships of peptides. nih.gov

Significance of N-alpha-tert-Butoxycarbonyl Protection in Amino Acid and Peptide Chemistry

The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for the alpha-amino functionality of amino acids in peptide synthesis. nih.govpeptide.comresearchgate.netnih.govspringernature.com Its primary role is to prevent unwanted side reactions at the N-terminus during the formation of peptide bonds. The Boc group is stable under a variety of reaction conditions but can be readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA). peptide.com This orthogonality allows for the selective deprotection of the N-terminus without affecting other acid-labile protecting groups that may be present on the amino acid side chains. nih.govpeptide.com

The Boc protection strategy is a cornerstone of solid-phase peptide synthesis (SPPS), a technique that has revolutionized the chemical synthesis of peptides. peptide.comresearchgate.netspringernature.com In Boc-based SPPS, the C-terminal amino acid is first anchored to a solid support, and the peptide chain is elongated by sequential cycles of N-alpha-Boc deprotection and coupling of the next Boc-protected amino acid. peptide.com The use of Boc-protected amino acids like Boc-L-4-bromophenylalanine amide is therefore essential for the controlled and efficient assembly of peptide chains containing this non-canonical amino acid.

Role of C-Terminal Amidation in Biologically Relevant Molecules and Synthetic Design

From a synthetic design perspective, the preparation of C-terminally amidated peptides requires specific strategies. One common approach involves the use of a resin that, upon cleavage, directly yields the C-terminal amide. Alternatively, the synthesis can be carried out in solution, starting from an amino acid amide building block such as Boc-L-4-bromophenylalanine amide. The availability of such building blocks simplifies the synthesis of C-terminally amidated peptides containing unnatural amino acids. researchgate.net

Interactive Data Tables

Below are interactive tables summarizing the key properties and expected analytical data for Boc-L-4-bromophenylalanine amide.

Physicochemical Properties of Boc-L-4-bromophenylalanine Amide
PropertyValueReference
CAS Number869569-99-3 alfa-chemistry.com
Molecular FormulaC14H19BrN2O3 alfa-chemistry.com
Molecular Weight343.22 g/mol alfa-chemistry.com
AppearanceWhite to off-white solid (Expected)General knowledge
SolubilitySoluble in organic solvents like methanol, DMSO, DMF (Expected)General knowledge
Expected 1H and 13C NMR Data for Boc-L-4-bromophenylalanine Amide (in CDCl3 or DMSO-d6)
NucleusExpected Chemical Shift Range (ppm)Assignment
1H~7.4Aromatic protons (d, 2H)
1H~7.1Aromatic protons (d, 2H)
1H~7.0-7.5Amide protons (-CONH2)
1H~5.0NH of Boc group (d)
1H~4.2Alpha-proton (-CH)
1H~3.0Beta-protons (-CH2)
1H~1.4tert-Butyl protons (-C(CH3)3)
13C~175Amide carbonyl (-CONH2)
13C~155Boc carbonyl (-OC=O)
13C~137Aromatic C-Br
13C~131Aromatic CH
13C~121Aromatic C-ipso
13C~80Boc quaternary carbon (-C(CH3)3)
13C~56Alpha-carbon (-CH)
13C~38Beta-carbon (-CH2)
13C~28Boc methyl carbons (-C(CH3)3)
Expected Mass Spectrometry Data for Boc-L-4-bromophenylalanine Amide
TechniqueExpected m/z ValueIon
Electrospray Ionization (ESI+)343.06, 345.06[M+H]+ (Isotopic pattern for Br)
Electrospray Ionization (ESI+)365.04, 367.04[M+Na]+ (Isotopic pattern for Br)
Electrospray Ionization (ESI+)243.01, 245.01[M-Boc+H]+ (Isotopic pattern for Br)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19BrN2O3 B12274060 Boc-L-4-BR-phe-NH2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(19)17-11(12(16)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKNVRSIDINOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Boc L 4 Bromophenylalanine Amide and Its Precursors

Synthesis of N-alpha-tert-Butoxycarbonyl-L-4-bromophenylalanine (Acid Precursor)

The preparation of the acid precursor involves protecting the alpha-amino group of L-phenylalanine and introducing a bromine atom at the para (4-) position of the phenyl ring, while ensuring the preservation of chiral integrity.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the alpha-amino function of amino acids due to its stability under various reaction conditions and its facile removal under mild acidic conditions psu.edupeptide.comsci-hub.se. The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O) iris-biotech.deacs.orgmesalabs.comias.ac.in. This reaction can be performed under aqueous or anhydrous conditions, typically in the presence of a base such as sodium hydroxide (B78521) (NaOH), triethylamine (B128534) (TEA), or N,N-diisopropylethylamine (DIPEA) iris-biotech.deacs.orgmesalabs.com. Solvents like tert-butyl alcohol, dioxane, or dichloromethane (B109758) are frequently employed iris-biotech.demesalabs.com. The reaction generally proceeds smoothly at room temperature or with mild cooling (0-5°C) to yield the Boc-protected amino acid in high yields, often exceeding 90% iris-biotech.demesalabs.com.

Table 2.1.1: Boc Protection of L-Phenylalanine

Reagent(s)Solvent(s)Base(s)Typical ConditionsYield (%)Citation(s)
Boc₂Otert-Butyl alcohol/WaterNaOHOvernight, RT78-87 mesalabs.com
Boc₂ODichloromethane (DCM)/WaterNaOH0-5°C90-95
Boc₂OAqueous dioxane or acetoneTriethylamineRoom temperatureHigh iris-biotech.de
Boc₂OVarious, including waterVarious basesRoom temperatureExcellent acs.org

Introducing a bromine atom specifically at the para-position (C-4) of the phenyl ring in phenylalanine derivatives is achieved through electrophilic aromatic substitution. While aniline (B41778) and phenol, due to their highly activating amino and hydroxyl groups, readily undergo polybromination even without catalysts libretexts.orgchemguide.co.ukpearson.com, protected phenylalanine derivatives require specific conditions to achieve regioselective para-bromination.

A common method for the bromination of aromatic rings involves using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) bachem.comlibretexts.orgpeptide.commasterorganicchemistry.com. These catalysts polarize the bromine molecule, generating a more potent electrophile (Br⁺) that attacks the aromatic ring. For N-Boc-L-phenylalanine, this approach, or similar methods using N-bromosuccinimide (NBS) with catalysts like H₂SO₄ or iron salts, can be employed to achieve para-bromination cymitquimica.comfishersci.co.uk. The electron-donating nature of the Boc-protected amino group and the ester (if present) can influence regioselectivity, often favoring para-substitution . Careful control of stoichiometry and reaction conditions is necessary to minimize over-bromination or substitution at other positions, such as the ortho-position .

Table 2.1.2: Regioselective Bromination of Phenylalanine Derivatives

Substrate (Derivative)Brominating AgentCatalyst/ConditionsTarget PositionYield (%)Citation(s)
L-Phenylalanine methyl esterBr₂FeBr₃, DCM, Room temperaturePara (4-)70-75
Phenylamine (Aniline)Br₂ (aqueous)None, cold2,4,6-High libretexts.orgchemguide.co.ukpearson.com
Aromatic compounds (general)NBSH₂SO₄ or Iron saltsParaGood cymitquimica.comfishersci.co.uk
N-Boc-L-phenylalanine (inferred)Br₂ or NBSLewis Acid (e.g., FeBr₃) or acid catalyst, solventPara (4-)Moderate masterorganicchemistry.comgoogle.com

Preserving the stereochemical integrity of the alpha-carbon during synthetic transformations is paramount. While some reactions, particularly those involving activated carboxylic acids or strong bases, carry a risk of racemization (epimerization), specific strategies are employed to mitigate this. The Boc protection step itself, when carried out under mild conditions with appropriate bases, generally proceeds without significant racemization iris-biotech.deacs.orgmesalabs.compeptide.comchempep.com. For bromination, electrophilic aromatic substitution typically occurs on the aromatic ring and does not directly affect the chiral center. However, any subsequent steps or harsh conditions used during workup could potentially impact stereochemistry. The use of N-hydroxymethyl derivatives of α-amino aldehydes has been shown to enhance configurational stability du.ac.inpeptide.com. Furthermore, the choice of coupling reagents and additives (e.g., HOBt, HOAt) is critical in preventing racemization during peptide bond formation bachem.comwikipedia.orghepatochem.com.

Amidation Strategies for N-alpha-tert-Butoxycarbonyl-L-4-bromophenylalanine

Once the N-alpha-tert-Butoxycarbonyl-L-4-bromophenylalanine precursor is synthesized, the carboxylic acid group at the C-terminus is converted into a primary amide (-CONH₂). This can be achieved through either solution-phase or solid-phase methodologies.

In solution-phase synthesis, the carboxylic acid group of Boc-L-4-bromophenylalanine can be activated and then reacted with ammonia (B1221849) or an ammonia equivalent to form the amide.

Carbodiimide Coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are commonly used to activate the carboxylic acid for amide formation bachem.comlibretexts.orggoogle.comwikipedia.orghepatochem.comresearchgate.net. These methods are effective for forming amide bonds, and the use of additives helps suppress racemization, which is particularly important when coupling amino acids bachem.comwikipedia.orghepatochem.com. The reaction typically involves mixing the protected amino acid, ammonia source, coupling reagent, and base (e.g., DIPEA, TEA) in an organic solvent like DMF or DCM bachem.comgoogle.comresearchgate.net.

Mixed Anhydride (B1165640) Method: Activation of the carboxylic acid can also be achieved by forming a mixed anhydride, for example, using p-toluenesulphonyl chloride (TsCl) in the presence of ammonia uci.edu. This method yields the desired amide in good yield and purity.

Direct Amidation: Reagents like B(OCH₂CF₃)₃ have been shown to directly mediate amide formation from carboxylic acids and amines (or ammonia) under mild conditions, with good yields and minimal racemization observed for Boc-protected amino acids acs.org.

Table 2.2.1: Solution-Phase Amidation of Boc-Protected Amino Acids

Activated Precursor/MethodAmidation Reagent/ConditionsYield (%)Notes on RacemizationCitation(s)
Carboxylic AcidB(OCH₂CF₃)₃, NH₃ (in situ)GoodMinimal acs.org
Carboxylic AcidTsCl, then 25% NH₃ solutionGoodNot specified uci.edu
Carboxylic AcidDCC/HOBt or DIC/HOBt, NH₃GoodSuppressed by additives bachem.comlibretexts.orggoogle.comwikipedia.orghepatochem.comresearchgate.net
Carboxylic AcidAcyl chloride (prepared from SOCl₂ or (COCl)₂) + NH₃GoodVaries google.com
Carboxylic AcidHATU/DIPEA/NH₃GoodMinimal google.com

Solid-phase peptide synthesis (SPPS) offers advantages in terms of ease of purification and automation. For the synthesis of C-terminal amides, specific resins with amide-forming linkers are employed.

Resin Selection: Rink amide resin, PAL resin, Sieber amide resin, and MBHA resin are commonly used for synthesizing C-terminal peptide amides in SPPS psu.eduiris-biotech.demesalabs.comdu.ac.inpeptide.combiotage.compeptide.compeptide.comresearchgate.netsigmaaldrich.com. These resins are functionalized to cleave the peptide as a C-terminal amide. For instance, Rink amide resin is cleaved with TFA, yielding the desired amide iris-biotech.debiotage.compeptide.com.

Coupling Procedures: After anchoring the first amino acid (Boc-L-4-bromophenylalanine) to the resin, the subsequent amino acids are coupled using standard peptide coupling reagents. Common reagents include carbodiimides (DCC, DIC) with additives (HOBt), or phosphonium (B103445)/aminium salts like HBTU, HATU, PyBOP, and BOP bachem.compeptide.comgoogle.comchempep.comwikipedia.orgresearchgate.net. These reagents activate the carboxyl group of the incoming amino acid for coupling with the deprotected amino group on the resin-bound peptide chain. The choice of coupling reagent and conditions is important to minimize racemization, especially with sensitive amino acids bachem.comwikipedia.orghepatochem.com.

Table 2.2.2: Solid-Phase Amidation Strategies

Resin TypeLinker TypeCleavage ConditionsC-terminal ProductTypical Coupling ReagentsCitation(s)
Rink Amide ResinAmide-forming linkerTFAPeptide AmideDIC/HOBt, HATU, HBTU psu.eduiris-biotech.demesalabs.comdu.ac.inpeptide.combiotage.compeptide.comresearchgate.netsigmaaldrich.com
PAL ResinAmide-forming linkerTFAPeptide AmideVarious peptide.com
Sieber Amide ResinAmide-forming linkerMild acidProtected AmideVarious iris-biotech.demesalabs.compeptide.comresearchgate.net
MBHA ResinAmide-forming linkerTFAPeptide AmideVarious iris-biotech.deresearchgate.net
HMBA ResinsHMBA linker (TFA stable)NucleophilesPeptide AmidesVarious iris-biotech.deresearchgate.net

Compound List:

Boc-L-4-bromophenylalanine amide (Target Compound)

L-Phenylalanine

N-alpha-tert-Butoxycarbonyl-L-4-bromophenylalanine (Acid Precursor)

Di-tert-butyl dicarbonate (Boc₂O)

L-Phenylalanine methyl ester

4-bromo-L-phenylalanine

2-Bromophenylalanine

Optimization of Reaction Conditions for Amide Formation

The formation of the amide bond is a critical step in the synthesis of Boc-L-4-bromophenylalanine amide. Optimization of reaction conditions is paramount to achieve high yields, minimize side reactions, and preserve the stereochemical integrity of the amino acid. Common strategies for amide formation involve activating the carboxylic acid group of the Boc-protected amino acid.

Several coupling reagents are employed for this purpose, including carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), often in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress racemization and improve coupling efficiency organic-chemistry.orgbachem.comrsc.orgiris-biotech.de. Other effective coupling agents include uronium and phosphonium salts like HBTU, HATU, and PyBOP bachem.comiris-biotech.de. Newer reagents, such as [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF) and boron-based reagents like B(OCH₂CF₃)₃, have also been developed for direct amidation under mild conditions with low racemization organic-chemistry.orgacs.org.

The choice of solvent, base, temperature, and reaction time significantly influences the success of amide formation. Solvents like dichloromethane (DCM), tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), ethyl acetate (B1210297) (EtOAc), and acetonitrile (B52724) are commonly used organic-chemistry.orgacs.orgorganic-chemistry.orgfishersci.co.uknih.govmdpi.commdpi.comresearchgate.netmdpi.com. Bases such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or pyridine (B92270) may be employed to neutralize acids generated during the reaction or to activate the amine component organic-chemistry.orgfishersci.co.uknih.govmdpi.com. Reaction temperatures typically range from 0°C to room temperature, or slightly elevated temperatures depending on the specific reagents and substrates acs.orgorganic-chemistry.orgfishersci.co.uknih.govmdpi.com.

Research into optimizing amide synthesis has explored various conditions. For instance, T3P (propanephosphonic acid anhydride) in a mixture of EtOAc and pyridine at 0°C has been shown to yield low degrees of racemization during amide coupling nih.gov. Similarly, B(OCH₂CF₃)₃ has demonstrated effectiveness in direct amidation of N-protected amino acids with primary and secondary amines, resulting in very low levels of racemization acs.org.

Orthogonal Protecting Group Strategies in Multi-Step Synthesis

In the multi-step synthesis of Boc-L-4-bromophenylalanine amide, orthogonal protecting group strategies are crucial for selectively manipulating functional groups without affecting others. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions organic-chemistry.orgfishersci.co.ukjk-sci.comlibretexts.orgslideshare.netyoutube.com.

The Boc group is stable towards nucleophiles and bases, making it compatible with base-labile protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in solid-phase peptide synthesis (SPPS) organic-chemistry.orgyoutube.comgoogle.com. This orthogonality allows for selective deprotection and subsequent functionalization at different stages of a complex synthesis. For example, if other protecting groups are present on the amino acid side chain, the Boc group can be removed using mild acids like trifluoroacetic acid (TFA) in dichloromethane (DCM), typically at room temperature, without disturbing acid-stable or base-labile groups fishersci.co.ukjk-sci.comacsgcipr.org. Conversely, base-labile groups can be removed without affecting the Boc protection.

The synthesis of Boc-L-4-bromophenylalanine amide itself might involve protecting the amino group of 4-bromo-L-phenylalanine with the Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine organic-chemistry.orgfishersci.co.ukjk-sci.com. The bromine atom on the phenyl ring is generally stable under these conditions. If further modifications were to be made to the phenylalanine backbone or side chain, the choice of orthogonal protecting groups would be critical. For instance, if a peptide synthesis were to follow, the Boc group would be removed to allow coupling with another amino acid, while any side-chain protecting groups would remain intact until the final deprotection step. The stability of the Boc group towards many nucleophiles, bases, and reducing agents allows for a wide range of reactions to be performed on other parts of the molecule organic-chemistry.org.

The selective deprotection of the Boc group is typically achieved using anhydrous acidic conditions, such as TFA in DCM jk-sci.comacsgcipr.org. The reaction generates tert-butyl cation, isobutylene, and carbon dioxide jk-sci.comacsgcipr.org. Scavengers like thiophenol can be used to prevent alkylation of nucleophilic substrates by the tert-butyl cation organic-chemistry.org. The compatibility of the Boc group with various synthetic transformations, coupled with its straightforward removal, makes it an indispensable tool in the synthesis of complex molecules like Boc-L-4-bromophenylalanine amide.

Compound Table:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Boc-L-4-bromophenylalanine Amide869569-99-3C₁₄H₁₉BrN₂O₃343.22
4-Bromo-L-phenylalanineN/AN/AN/A
Boc-L-4-bromophenylalanine261380-20-5C₁₄H₁₈BrNO₄344.2
N-Boc-Pro-Phe-OHN/AN/AN/A
Fmoc-4-bromophenylalanine198561-04-5C₂₄H₂₀BrNO₄466.3
Boc-4-bromo-D-phenylalanine methyl ester1213855-60-7C₁₆H₂₂BrNO₄358.3
Boc-4-bromo-L-phenylalanine ethyl ester591249-54-6C₁₇H₂₄BrNO₄372.3
Boc-L-4-Carbamoylphenylalanine205126-71-2N/A308.33
Boc-4-Nitro-L-phenylalanineN/AN/A311.29
Boc-4-Trifluoromethyl-L-phenylalanineN/AN/A321.28
Boc-4-Phenyl-L-phenylalanine147923-08-8N/A341.41
Boc-4-Fluoro-L-phenylalanineN/AN/A279.28
Boc-4-Azido-L-phenylalanine33173-55-6N/A306.32
Boc-4-Amino-L-phenylalanine55533-24-9N/A293.32
Boc-4-Carboxyl-L-phenylalanine160063-50-3N/A309.31

The synthesis often commences with 4-bromo-L-phenylalanine itself or a derivative thereof. The amino group of 4-bromo-L-phenylalanine is then protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) organic-chemistry.orgfishersci.co.ukjk-sci.com. This yields Boc-L-4-bromophenylalanine. Subsequently, the carboxylic acid group of Boc-L-4-bromophenylalanine is activated and reacted with ammonia or an ammonia equivalent to form the desired amide.

Optimization of Reaction Conditions for Amide Formation

The formation of the amide bond from the carboxylic acid of Boc-L-4-bromophenylalanine is a critical step that requires optimization to achieve efficient conversion and minimize side reactions, particularly racemization. A variety of coupling reagents and conditions have been developed for amide bond formation, applicable to protected amino acids.

Key Coupling Reagents and Conditions:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) are commonly used. These are often employed in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to enhance coupling efficiency and suppress racemization organic-chemistry.orgbachem.comrsc.orgiris-biotech.de.

Uronium and Phosphonium Salts: Reagents such as HBTU, HATU, and PyBOP are highly effective for amide bond formation, offering rapid activation and often good yields with minimal racemization bachem.comiris-biotech.de.

Boron-Based Reagents: Compounds like B(OCH₂CF₃)₃ have been shown to mediate direct amidation of N-protected amino acids with amines under mild conditions, resulting in very low levels of racemization acs.org.

Phosphonic Anhydrides: Propanephosphonic acid anhydride (T3P) has been utilized for amide synthesis, with conditions involving EtOAc and pyridine at 0°C reported to minimize racemization nih.gov.

Other Activating Agents: Reagents like [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF) enable efficient amide and peptide synthesis under mild conditions without racemization organic-chemistry.org.

Optimization Parameters:

Solvents: Common solvents include DCM, THF, DMF, ethyl acetate (EtOAc), and acetonitrile organic-chemistry.orgacs.orgorganic-chemistry.orgfishersci.co.uknih.govmdpi.commdpi.comresearchgate.netmdpi.com. The choice of solvent can influence solubility, reaction rate, and the potential for side reactions.

Bases: Bases such as TEA, DIPEA, or pyridine are often used to neutralize acids formed during the reaction or to facilitate the coupling process organic-chemistry.orgfishersci.co.uknih.govmdpi.com.

Temperature: Reactions are typically performed at temperatures ranging from 0°C to room temperature, though slightly elevated temperatures may be used depending on the specific reagents and substrate reactivity acs.orgorganic-chemistry.orgfishersci.co.uknih.govmdpi.com.

Concentration and Reaction Time: These parameters are adjusted to ensure complete reaction while minimizing degradation or epimerization.

Data Table: Amide Formation Conditions (Illustrative)

Coupling Reagent/SystemSolvent(s)BaseTemperature (°C)AdditiveTypical YieldRacemization ControlReference
DCC/HOBtDCM, THF, DMFTEA, DIPEA0 to RTHOBtHighGood organic-chemistry.orgrsc.orgiris-biotech.de
HATUDMF, DCMDIPEARTHOAtHighExcellent bachem.comiris-biotech.de
B(OCH₂CF₃)₃Acetonitrile (MeCN)NoneRT to moderateN/AHighVery Low acs.org
T3PEtOAc/PyridinePyridine0N/AHighLow nih.gov

RT: Room Temperature. This table provides a general overview; specific conditions for Boc-L-4-bromophenylalanine amide may vary.

Orthogonal Protecting Group Strategies in Multi-Step Synthesis

In the context of synthesizing complex molecules like Boc-L-4-bromophenylalanine amide, orthogonal protecting group strategies are fundamental. These strategies ensure that specific functional groups can be selectively modified or deprotected without affecting other protected groups within the molecule or during subsequent reaction steps.

The tert-butoxycarbonyl (Boc) group is a cornerstone of such strategies due to its characteristic stability and cleavage conditions. The Boc group is robust under neutral, basic, and reductive conditions, as well as towards many nucleophiles organic-chemistry.orgfishersci.co.ukjk-sci.com. This stability allows for a wide range of chemical transformations to be performed elsewhere in the molecule. For instance, if the synthesis involved peptide coupling, the Boc group would remain intact during base-mediated coupling reactions or reactions with nucleophiles.

Key Aspects of Boc Group Orthogonality:

Acid Lability: The Boc group is readily cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA) in DCM, often at room temperature jk-sci.comacsgcipr.org. This selective removal generates the free amine, which can then participate in further reactions, such as amide bond formation.

Compatibility with Other Protecting Groups: The Boc group is orthogonal to base-labile protecting groups, most notably the fluorenylmethyloxycarbonyl (Fmoc) group, which is widely used in solid-phase peptide synthesis (SPPS) organic-chemistry.orgyoutube.comgoogle.com. This orthogonality allows for selective deprotection and sequential coupling in peptide synthesis. For example, Fmoc can be removed with piperidine, while the Boc group remains unaffected, and vice versa using acidic conditions for Boc removal.

Stability during Functionalization: The bromine atom on the phenyl ring of Boc-L-4-bromophenylalanine is relatively stable under many common reaction conditions used for Boc protection or deprotection. However, it can participate in reactions like Suzuki-Miyaura cross-coupling if further modifications of the aromatic ring are desired mdpi.comresearchgate.netmdpi.comnih.gov. The Boc group's stability ensures that the amino terminus is protected during such aryl coupling reactions.

Example of Orthogonal Strategy in Synthesis:

Consider a scenario where Boc-L-4-bromophenylalanine is to be coupled to another amino acid, which itself might have a side chain protected by a base-labile group.

Boc Protection: The amino group of 4-bromo-L-phenylalanine is protected with Boc₂O.

Amide Formation: The carboxylic acid of Boc-L-4-bromophenylalanine is activated and reacted with ammonia to form the amide. The Boc group remains intact.

Peptide Coupling (Hypothetical): If this Boc-L-4-bromophenylalanine amide were to be incorporated into a larger peptide chain, the Boc group would be removed using TFA. The resulting free amine could then be coupled to the C-terminus of another peptide fragment, which might have its own protecting groups.

The ability to selectively remove the Boc group using acid, while leaving other protecting groups (e.g., ester protection on a carboxyl group, or base-labile side-chain protection) intact, highlights its utility in complex synthetic sequences.

Applications in Advanced Chemical Synthesis and Functionalization

As a C-Terminal Amino Acid Amide in Peptide and Peptidomimetic Scaffolds

The incorporation of a C-terminal amide is a common strategy in peptide design to mimic the structure of native peptides and enhance their biological activity and stability. Boc-L-4-Br-Phe-NH2 serves as a readily available precursor for introducing a 4-bromophenylalanine amide at the C-terminus of a peptide chain.

Strategies for Integrating 4-bromophenylalanine Amide at Peptide C-termini

The primary method for incorporating 4-bromophenylalanine amide at the C-terminus of a peptide is through solid-phase peptide synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support, or resin.

For the synthesis of C-terminal peptide amides, specialized resins are employed. The most common choices for Boc-based SPPS are the 4-methylbenzhydrylamine (MBHA) resin and the phenylacetamidomethyl (PAM) resin, which is used for more acid-sensitive sequences. chempep.com The synthesis commences with the coupling of the N-terminally protected amino acid, in this case, Boc-L-4-bromophenylalanine, to the amide-linked resin. chempep.com Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or uronium-based reagents like HBTU and TBTU, are used to facilitate the formation of the first peptide bond. chempep.com

Following the successful coupling of the first amino acid, the Boc protecting group is removed using a moderately strong acid, typically a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chempep.compeptide.com This deprotection step liberates the N-terminal amine, which is then neutralized to allow for the coupling of the subsequent Boc-protected amino acid in the desired sequence. This cycle of deprotection, neutralization, and coupling is repeated until the full peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which also removes the side-chain protecting groups, yielding the desired peptide with a C-terminal 4-bromophenylalanine amide. peptide.com

Resin TypeProtecting Group StrategyCleavage ConditionKey Feature
MBHA Resin Boc/BzlStrong acid (e.g., HF)Standard resin for Boc-SPPS of peptide amides. chempep.com
PAM Resin Boc/BzlStrong acid (e.g., HF)Offers increased stability to the repeated TFA deprotection steps. peptide.com
Rink Amide Resin Fmoc/tBuMild acid (e.g., 95% TFA)Commonly used for Fmoc-based synthesis of peptide amides. mdpi.comnih.gov

Post-Synthetic Modification of Peptide Amides

While the primary focus of post-synthetic modification often lies on the versatile bromine handle of the 4-bromophenylalanine residue (as discussed in section 3.2), the C-terminal amide itself can, in principle, be subject to further chemical transformations. However, the amide bond is generally stable under most conditions used for peptide synthesis and manipulation. More advanced techniques, not specific to 4-bromophenylalanine, could potentially be employed for amide modification, though these are less common.

Influence on Peptide Conformation and Stability in Designed Sequences

The C-terminal amide can participate in intramolecular and intermolecular hydrogen bonding, which can stabilize specific secondary structures, such as α-helices and β-turns. libretexts.org The precise conformational impact depends on the surrounding amino acid sequence. The bulky and aromatic nature of the 4-bromophenylalanine side chain further contributes to the conformational preferences of the C-terminal region. While specific and detailed conformational studies on peptides terminating in 4-bromophenylalanine amide are not extensively documented in the readily available literature, the general principles of C-terminal amidation suggest a significant role in defining the peptide's three-dimensional structure and, consequently, its biological activity and metabolic stability. nih.govjpt.comdigitellinc.com

Derivatization and Chemical Modification at the Bromine Position

The bromine atom on the phenyl ring of the C-terminal 4-bromophenylalanine amide serves as a versatile chemical handle for a wide array of post-synthetic modifications. This allows for the introduction of diverse functionalities, enabling the creation of peptide libraries with tailored properties.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille, Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and have been successfully applied to modify peptides containing halogenated amino acids, often while the peptide is still attached to the solid-phase resin. mdpi.comnih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a widely used method for forming biaryl linkages. On-resin Suzuki-Miyaura couplings have been demonstrated on peptides containing 4-iodophenylalanine, and similar conditions are applicable to 4-bromophenylalanine residues. mdpi.comnih.gov Typical catalysts include Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ with a suitable phosphine ligand. The choice of base and solvent system is crucial for achieving high yields and depends on the specific substrates and the solid support. mdpi.comnih.gov

Stille Coupling: The Stille reaction couples the aryl bromide with an organotin compound. While effective, the toxicity of the organotin reagents and byproducts has somewhat limited its application in a biological context compared to the Suzuki-Miyaura reaction.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new carbon-carbon bond, typically resulting in a substituted alkene. This reaction provides a means to introduce alkenyl groups onto the phenylalanine side chain. nih.gov

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Stille), migratory insertion (for Heck), and reductive elimination.

Table of Representative Palladium-Catalyzed Cross-Coupling Reactions on Aryl Halides:

Reaction NameCoupling PartnerKey ReagentsBond Formed
Suzuki-Miyaura Organoboron (e.g., R-B(OH)₂)Pd catalyst, BaseAryl-Aryl, Aryl-Alkenyl
Stille Organotin (e.g., R-SnBu₃)Pd catalystAryl-Aryl, Aryl-Alkenyl, Aryl-Alkynyl
Heck Alkene (e.g., R-CH=CH₂)Pd catalyst, BaseAryl-Alkenyl

Formation of Functionalized Probes (e.g., Radioiodination, Azide Introduction)

The aromatic bromine atom in this compound serves as a versatile chemical handle for the introduction of various functional groups, enabling the creation of specialized molecular probes. This transformation is particularly valuable for synthesizing radiolabeled compounds and bioorthogonal reporters.

Radioiodination: The carbon-bromine bond on the phenyl ring is a key precursor for radioiodination, a critical process for creating tracers used in various imaging techniques. Although direct radioiodination of a bromo-precursor is possible, a common strategy involves an intermediate step where the bromo- or iodo-phenylalanine derivative is first converted to a trialkylstannyl derivative. This stannylated intermediate then undergoes a facile radioiodination reaction. For instance, a method has been developed for the synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester, which itself is synthesized from N-Boc-p-iodo-L-phenylalanine. nih.gov This process yields the desired radioiodinated product, N-Boc-p-[*I]iodo-L-phenylalanine tetrafluorophenyl ester, with high efficiency (83-95%). nih.gov This highlights a reliable pathway for introducing radioactive iodine isotopes into the phenylalanine scaffold, starting from a halogenated precursor like this compound.

Azide Introduction: The bromine atom can also be replaced with an azide group (N₃), a cornerstone functional group in "click chemistry." The resulting azido-phenylalanine is one of the most versatile unnatural amino acids used in chemical biology. nih.gov The synthesis often involves a copper(I)-catalyzed Ullman-like reaction, where the N-Boc protected 4-iodo-L-phenylalanine is treated with sodium azide. nih.gov Similar reactivity is expected for the bromo-analog. The resulting Boc-4-azido-L-phenylalanine is a crucial building block for creating complex molecular structures and bioconjugates through highly efficient and specific click chemistry reactions. chemimpex.com This transformation allows researchers to attach a wide array of molecules, including fluorophores or drugs, to peptides and proteins containing this modified amino acid. chemimpex.comnih.gov

Bioconjugation Strategies Utilizing Bromine or Derived Functionalities

The unique properties of the bromine substituent on this compound and its derivatives facilitate advanced bioconjugation strategies. chemimpex.com These methods allow for the precise attachment of labels or other molecules to biomolecules for detailed study.

Site-Specific Labeling of Biomolecules for Mechanistic Studies

Site-specific labeling is a powerful tool for understanding protein function, dynamics, and interactions. uchicago.edu The incorporation of non-canonical amino acids (ncAAs) with unique chemical handles has revolutionized this field, moving beyond the limitations of targeting native residues like cysteine or lysine. nih.govnih.gov

By incorporating an amino acid like 4-bromophenylalanine or its derivatives (such as p-azidophenylalanine) at a specific site in a protein's sequence, researchers can introduce a unique point for chemical modification. nih.govnih.gov For example, the azide group introduced from a bromo-precursor allows for labeling with fluorophores via copper-free click chemistry. nih.gov This enables techniques like single-molecule FRET (smFRET) to study the conformational dynamics of proteins. nih.gov This site-specific approach ensures the creation of a homogeneous population of labeled proteins, which is crucial for the accuracy of biophysical studies and for improving the pharmacological properties of protein drugs. nih.govnih.govchemrxiv.org

Labeling StrategyPrecursor Amino AcidReactive HandleApplication Example
Click Chemistry4-Azido-L-phenylalanine (derived from 4-Bromo-L-phenylalanine)Azide (-N₃)Site-specific fluorescent labeling of proteins for smFRET studies. nih.gov
Palladium-Catalyzed Cross-Coupling4-Iodo-L-phenylalanine (similar reactivity to 4-Bromo)Aryl HalidePost-translational modification to introduce fluorescent dyes or polyethylene glycol. nih.gov

Development of Bioorthogonal Reagents for Biological Systems

Bioorthogonal chemistry involves reactions that can occur within living systems without interfering with native biochemical processes. otago.ac.nz The development of bioorthogonal reagents is essential for labeling and imaging biomolecules in their natural environment. semanticscholar.org

Amino acids like this compound are precursors to powerful bioorthogonal reagents. By converting the bromine to an azide, the resulting azido-phenylalanine can participate in the strain-promoted azide-alkyne cycloaddition (SPAAC) or the copper-catalyzed azide-alkyne cycloaddition (CuAAC), quintessential "click" reactions. chemimpex.comnih.gov Another prominent bioorthogonal reaction is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a strained alkene like trans-cyclooctene (TCO). nih.govrsc.org Probes containing these functionalities can be developed from modified amino acids, allowing for rapid and selective labeling of biomolecules in live cells. semanticscholar.orgnih.gov These strategies are central to activity-based protein profiling and the visualization of probe-protein conjugates in real-time. semanticscholar.org

Role in Protein Engineering and Non-Canonical Amino Acid Incorporation Studies

The incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful technique in protein engineering. nih.govnih.govtaylorfrancis.com It expands the chemical diversity beyond the 20 standard amino acids, allowing for the creation of proteins with novel or enhanced properties. nih.govfrontiersin.org Halogenated amino acids, such as 4-bromophenylalanine, are particularly useful in this context. nih.gov

Investigating Steric and Electronic Effects of Halogenated Residues within Proteins

Halogenation provides a minimally invasive method to probe the physical characteristics of proteins. nih.gov By systematically replacing hydrogen atoms with halogen atoms (F, Cl, Br, I), researchers can incrementally alter the steric size and electronic properties of an amino acid side chain at a sub-angstrom level. nih.gov This offers unprecedented precision in protein engineering. nih.gov

The introduction of a bromine atom onto the phenylalanine ring primarily changes its steric bulk and hydrophobicity. nih.gov This allows for detailed investigation into how proteins accommodate changes in side chain volume. Such studies reveal the plasticity of protein structures, showing that protein cores can often accommodate the steric expansion from halogenation. nih.gov Furthermore, the electronegative nature of halogens can alter local electronic environments within a protein, influencing interactions such as halogen bonding. nih.govacs.orgacs.org Halogen bonds, which occur between an electrophilic region on the halogen and a Lewis base, can contribute to the stability of protein-ligand complexes. acs.orgacs.org

Halogenvan der Waals Radius (Å)Electronegativity (Pauling Scale)Key Effect
H1.202.20Baseline
F1.473.98Strong electronic perturbation
Cl1.753.16Moderate steric and electronic effects
Br1.852.96Significant steric effect, polarizable
I1.982.66Large steric effect, highly polarizable

Impact on Protein Stability and Functionality

The incorporation of halogenated residues can have a significant impact on protein stability and function. nih.govnih.gov Studies on multiple model proteins have shown that appropriate halogenation can substantially stabilize the protein fold. nih.gov For example, introducing fluorinated or iodinated amino acids into the core of a protein can lead to considerable improvements in its stability. nih.gov

This stabilization is often attributed to favorable hydrophobic interactions and the ability of the protein structure to accommodate the larger halogen atoms. nih.gov However, the stabilizing effects are not always additive; multiple halogenations at nearby sites may encounter steric resistance from the folded protein, leading to diminishing returns in stability gains. nih.gov This sub-angstrom sensitivity highlights the delicate balance of forces within a folded protein. nih.gov Understanding these structure-stability relationships is crucial for designing highly stable proteins for therapeutic and industrial applications. nih.gov In some cases, the introduction of a bulky bromophenylalanine can also serve as a stabilizer and inhibitor of amorphous protein aggregation. nih.gov

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Purity and Identity Confirmation

Chromatographic techniques are indispensable for assessing the purity of organic compounds by separating them from impurities.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of Boc-L-4-bromophenylalanine amide. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For amino acid derivatives and peptides, reversed-phase HPLC (RP-HPLC) is commonly utilized, employing a non-polar stationary phase and a polar mobile phase, often a gradient mixture of water and acetonitrile (B52724), frequently buffered with additives like formic acid farmaciajournal.comrsc.org.

HPLC analysis typically involves monitoring the eluent with a UV detector, as many organic molecules, including aromatic compounds like the bromophenyl ring, absorb UV light. The purity is quantified by analyzing the peak area of the target compound relative to the total area of all detected peaks. High purity is generally considered to be above 95% rsc.orgnih.govnih.gov, with many applications requiring purity levels of 98% or higher nih.govsigmaaldrich.com. The retention time of the main peak serves as an indicator of identity when compared to a reference standard.

Table 1: Typical HPLC Parameters for Purity Assessment

ParameterDescription
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary Phase C18 or C8 silica-based column
Mobile Phase Gradient elution using acetonitrile and water, often with 0.1% formic acid or similar additives farmaciajournal.comrsc.org.
Flow Rate Typically 0.5-1.0 mL/min
Detection UV detection, commonly at wavelengths around 210-220 nm or 254 nm rsc.orgnih.gov.
Purity Criteria Generally >95% or >98% purity based on peak area integration rsc.orgnih.govnih.govsigmaaldrich.com.
Identity Confirmation Comparison of retention time with a characterized reference standard.

While GC-MS is a powerful tool for analyzing volatile and thermally stable compounds, its direct application to amino acid derivatives like Boc-L-4-bromophenylalanine amide can be limited due to their relatively low volatility and potential for thermal decomposition. However, GC-MS can be employed for the analysis of derivatized forms of the compound, where functional groups are modified to increase volatility. More commonly, GC-MS is utilized for monitoring reaction progress and identifying volatile byproducts or starting materials during the synthesis of Boc-L-4-bromophenylalanine amide google.comacs.org. The mass spectrum obtained from GC-MS provides information about the molecular weight and fragmentation pattern of the analyte, aiding in its identification.

Spectroscopic Analysis of Boc-L-4-bromophenylalanine Amide and its Derivatives

Spectroscopic techniques provide detailed insights into the molecular structure and functional groups of Boc-L-4-bromophenylalanine amide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation, providing detailed information about the atomic connectivity and chemical environment within a molecule. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) are routinely used.

For Boc-L-4-bromophenylalanine amide (C14H19BrN2O3), characteristic signals are expected from:

Boc (tert-butoxycarbonyl) group: A singlet for the nine equivalent protons of the tert-butyl group, typically around 1.4 ppm in ¹H NMR, and a quaternary carbon signal for the Boc carbonyl carbon and the tert-butyl quaternary carbon in ¹³C NMR.

Phenylalanine Backbone: The α-proton (CH) and the α-nitrogen (NH) protons, along with the β-methylene (CH2) protons, will exhibit characteristic chemical shifts and coupling patterns. The α-proton is typically a triplet or multiplet, and the α-NH proton is often a broad singlet or doublet, depending on the solvent and conditions. The β-CH2 protons will appear as a complex multiplet.

Amide Group: The two protons of the primary amide (-NH2) will appear as distinct signals, often as broadened singlets or multiplets, with chemical shifts influenced by hydrogen bonding.

4-Bromophenyl Ring: The aromatic protons of the 4-bromophenyl ring will resonate in the aromatic region (typically 7-8 ppm) and will exhibit splitting patterns consistent with a para-substituted benzene (B151609) ring. The carbon atoms of the ring, including the carbon bearing the bromine atom, will be visible in the ¹³C NMR spectrum.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to unequivocally assign all signals and confirm the proposed structure acs.org.

Table 2: Expected ¹H NMR Chemical Shift Ranges for Boc-L-4-bromophenylalanine Amide

Proton TypeExpected Chemical Shift (ppm)Multiplicity/Notes
Boc tert-butyl1.3 - 1.5Singlet (9H)
α-NH (carbamate)4.5 - 5.0Broad singlet or doublet (1H), exchangeable with D2O
α-CH4.0 - 4.5Multiplet (1H)
β-CH22.8 - 3.2Multiplet (2H)
Amide -NH26.5 - 8.0Broad singlet or doublet (2H), exchangeable with D2O, position varies with solvent
4-Bromophenyl ring7.0 - 7.6Multiplets (4H), characteristic of para-substitution

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and temperature.

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of Boc-L-4-bromophenylalanine amide by providing a highly accurate measurement of its molecular mass. The molecular formula C14H19BrN2O3 indicates the presence of bromine, which exists as two major isotopes, 79Br and 81Br, in roughly equal abundance. This isotopic distribution will be reflected in the mass spectrum, with two molecular ion peaks separated by 2 Da.

For Boc-L-4-bromophenylalanine amide (C14H19BrN2O3), the monoisotopic mass for the 79Br isotopologue is approximately 342.063 Da. HRMS can accurately determine this mass to within a few parts per million (ppm), allowing for unambiguous confirmation of the molecular formula. Common ionization techniques such as Electrospray Ionization (ESI) are typically used, often yielding protonated molecules ([M+H]+), sodiated adducts ([M+Na]+), or other related ions. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure by revealing characteristic fragments corresponding to the loss of parts of the Boc group, the amide moiety, or the bromophenyl ring.

Table 3: Expected HRMS Data for Boc-L-4-bromophenylalanine Amide

Ion TypeCalculated m/z (for 79Br)Calculated m/z (for 81Br)Ion Formula
[M+H]+343.0705345.0685C14H20BrN2O3
[M+Na]+365.0525367.0505C14H19BrN2NaO3
[M+NH4]+361.0974363.0954C14H23BrN2O3

Note: Exact masses are calculated based on isotopic abundances and are subject to experimental accuracy.

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within the molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. For Boc-L-4-bromophenylalanine amide, characteristic absorption bands are expected for:

Amide group (-CONH2): A strong carbonyl (C=O) stretching band (amide I) typically appears around 1630-1680 cm⁻¹ acs.orgsemanticscholar.org. The N-H stretching vibrations for the primary amide (-NH2) usually show two distinct bands in the region of 3100-3500 cm⁻¹, and the N-H bending vibration (amide II) is observed around 1500-1600 cm⁻¹ acs.org.

Boc (tert-butoxycarbonyl) group: The carbonyl stretching vibration of the carbamate (B1207046) group appears around 1700-1730 cm⁻¹ acs.org. The C-O stretching vibrations associated with the tert-butyl ester linkage are typically found in the 1150-1250 cm⁻¹ region acs.org. The N-H stretching of the carbamate is often seen as a broad band around 3300-3400 cm⁻¹.

Aromatic Ring: C=C stretching vibrations of the phenyl ring are expected in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching occurs above 3000 cm⁻¹ acs.org.

C-Br bond: The stretching vibration of the C-Br bond is typically found in the fingerprint region of the IR spectrum, at lower wavenumbers.

Table 4: Characteristic IR Absorption Bands for Boc-L-4-bromophenylalanine Amide

Functional Group/BondWavenumber (cm⁻¹)IntensityAssignment
N-H (carbamate)3300 - 3400MediumStretching
C-H (aromatic)3030 - 3100WeakStretching
C-H (aliphatic)2850 - 3000MediumStretching (Boc tert-butyl, CH, CH2)
C=O (carbamate)1700 - 1730StrongStretching
C=O (amide I)1630 - 1680StrongStretching
N-H (amide)3100 - 3500MediumStretching (often two bands for -NH2)
N-H (amide II)1500 - 1600MediumBending
C=C (aromatic)1450 - 1600MediumRing stretching
C-O (carbamate)1150 - 1250StrongStretching
C-Br(Fingerprint region)VariesStretching (typically < 800 cm⁻¹)

Note: Peak positions and intensities can vary based on the sample's physical state and the specific spectrometer used.

Compound List:

Boc-L-4-bromophenylalanine amide

L-phenylalanine

4-Bromophenylalanine

Theoretical and Computational Investigations of Boc L 4 Bromophenylalanine Amide

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a more rigorous approach to understanding the electronic structure, bonding, and reactivity of molecules. For Boc-L-4-bromophenylalanine amide, these calculations can elucidate key electronic properties, including the distribution of electron density, molecular orbitals (HOMO/LUMO), and electrostatic potential maps. These properties are directly related to the molecule's reactivity, its ability to participate in intermolecular interactions (e.g., hydrogen bonding, pi-pi stacking), and its potential for chemical transformations. The presence of the bromine atom on the phenyl ring is expected to influence the electron density of the aromatic system, potentially making it more susceptible to certain electrophilic or nucleophilic attacks, or altering its electronic coupling in larger systems. Calculations can also predict thermodynamic parameters and reaction pathways for potential chemical modifications. For instance, the electron-withdrawing effect of bromine might influence the acidity of the alpha-proton or the basicity of the amide nitrogen.

Emerging Research Directions and Future Prospects

Development of Novel Synthetic Routes and Protecting Group Strategies

Research efforts are continuously focused on optimizing the synthesis of Boc-L-4-BR-phe-NH2 to improve efficiency, yield, and stereochemical purity. Current standard synthetic routes often involve the bromination of L-phenylalanine followed by Boc protection. Emerging strategies aim to develop more atom-economical and environmentally friendly methods. For instance, novel catalytic approaches are being explored to achieve higher enantiomeric purity and yields in fewer steps chemimpex.comnetascientific.comvulcanchem.com. Investigations into alternative protecting group strategies for amino acids, especially those with halogen substituents, are also ongoing to enhance compatibility with diverse reaction conditions and downstream modifications acs.orgug.edu.plorganic-chemistry.org. The development of one-pot syntheses or continuous flow processes could further streamline production and reduce costs for large-scale applications.

Expanded Scope in Medicinal Chemistry and Diagnostic Agent Design

This compound serves as a crucial intermediate in medicinal chemistry for creating modified peptides, peptidomimetics, and small molecules with potential therapeutic activities chemimpex.comvulcanchem.comchemimpex.comchemimpex.comnetascientific.com. The bromine atom is particularly valuable for post-synthetic modifications via cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the introduction of diverse functionalities, biaryl motifs, or fluorescent tags vulcanchem.commdpi.com.

A significant area of emerging research involves its application in diagnostic agent design, particularly for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging. The bromine atom can be readily radiolabeled with isotopes like 76Br or 77Br, which possess favorable half-lives for imaging applications healthimaging.comsnmjournals.orgnih.govresearchgate.net. Studies have shown that 76Br-labeled α-methyl-phenylalanine derivatives (BAMPs) exhibit promising tumor specificity and pharmacokinetic profiles, suggesting their potential as widely usable tumor imaging tracers healthimaging.comsnmjournals.orgnih.gov. These radiotracers are being developed to complement or replace existing agents like 18F-FDG, offering advantages in tumor visualization and diagnosis healthimaging.comsnmjournals.orgnih.gov.

Radiotracer DerivativeIsotopeTargetImaging ModalityKey FindingReference
2-76Br-BAMP76BrTumorsPETHigh tumor accumulation, clear visualization healthimaging.comsnmjournals.orgnih.gov
4-76Br-BAMP76BrTumorsPETPromising tumor specificity healthimaging.comsnmjournals.orgnih.gov
77Br-BAMPs77BrTumorsSPECT (potential)Stable in vivo, higher LS180 cell uptake than 4-77Br-BAMP snmjournals.orgnih.gov

Integration into Advanced Materials Science and Nanotechnology

The incorporation of amino acid derivatives like this compound into advanced materials and nanotechnology is an expanding field. The bromine atom can serve as a handle for covalent attachment to surfaces or nanoparticles, enabling the creation of functionalized materials vulcanchem.comchemimpex.com. For example, amino acid-functionalized nanoparticles are being explored for drug delivery systems, biosensing, and bioimaging nih.govrsc.orgacs.org. The ability to attach biomolecules or therapeutic agents to nanomaterials via such functionalized amino acids offers new possibilities for targeted therapies and diagnostics. Furthermore, the incorporation of modified amino acids into polymers or self-assembling structures can impart unique properties, such as enhanced biocompatibility or specific recognition capabilities acs.org.

Interdisciplinary Approaches in Chemical Biology and Drug Discovery

This compound is a valuable tool in chemical biology for probing biological systems and advancing drug discovery. Its incorporation into peptides or proteins can help elucidate protein structure-function relationships, study protein-protein interactions, or serve as a probe for enzyme mechanisms chemimpex.comchemimpex.comchemimpex.comtamu.edu. The bromine atom's presence can also be leveraged in structural biology techniques like X-ray crystallography due to its anomalous scattering properties, aiding in the determination of protein-ligand complex structures vulcanchem.com.

In drug discovery, this compound is used to synthesize libraries of potential drug candidates, facilitating high-throughput screening and the identification of novel therapeutic agents chemimpex.comchemimpex.comnetascientific.com. Its ability to enhance metabolic stability or introduce specific binding interactions, such as halogen bonding, makes it a sought-after building block for optimizing lead compounds vulcanchem.com. The development of novel chemical biology tools that utilize modified amino acids, including those with halogen substituents, is crucial for understanding complex biological pathways and disease mechanisms.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.